3-chloro-N-(3-ethoxyphenyl)benzamide
Description
3-Chloro-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzoyl group linked via an amide bond to a 3-ethoxyphenyl moiety.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
UOCRWFHQRVSQAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Substituent Effects on Crystal Packing : In 3-chloro-N-(2-nitrophenyl)benzamide, weak C–H···O hydrogen bonds and Cl···Cl interactions (3.943 Å) stabilize the crystal lattice . Similar halogen interactions are critical in other benzamides, such as 3-chloro-N-(3-chlorophenyl)benzamide, though exact distances vary with substituent positions .
Anti-Inflammatory Activity
- 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C4) : Exhibited superior anti-inflammatory activity compared to indometacin (standard drug) in carrageenan-induced edema models .
- 3-Chloro-N-(3-ethoxyphenyl)benzamide (hypothetical) : The ethoxy group may enhance solubility and bioavailability compared to nitro or trifluoromethyl analogs, though direct data are lacking.
Antimicrobial and Coordination Chemistry
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
